molecular formula C12H11BrF3NO3 B8175358 (5-Bromo-2-(trifluoromethoxy)phenyl)(morpholino)methanone

(5-Bromo-2-(trifluoromethoxy)phenyl)(morpholino)methanone

Cat. No.: B8175358
M. Wt: 354.12 g/mol
InChI Key: ZJGZHLSFVOVPDB-UHFFFAOYSA-N
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Description

(5-Bromo-2-(trifluoromethoxy)phenyl)(morpholino)methanone is a chemical compound with the molecular formula C12H11BrF3NO3 and a molecular weight of 354.12 g/mol . This compound is characterized by the presence of a bromine atom, a trifluoromethoxy group, and a morpholino group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-(trifluoromethoxy)phenyl)(morpholino)methanone typically involves the reaction of 5-bromo-2-(trifluoromethoxy)benzoyl chloride with morpholine. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems helps in achieving consistent product quality and efficient production.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-(trifluoromethoxy)phenyl)(morpholino)methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

(5-Bromo-2-(trifluoromethoxy)phenyl)(morpholino)methanone is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (5-Bromo-2-(trifluoromethoxy)phenyl)(morpholino)methanone involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Bromo-2-(trifluoromethoxy)phenyl)(morpholino)methanone is unique due to the presence of both a trifluoromethoxy group and a morpholino group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[5-bromo-2-(trifluoromethoxy)phenyl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrF3NO3/c13-8-1-2-10(20-12(14,15)16)9(7-8)11(18)17-3-5-19-6-4-17/h1-2,7H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJGZHLSFVOVPDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(C=CC(=C2)Br)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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